5-HT1F Receptor Selectivity Profile
Lasmiditan hydrochloride demonstrates exceptional selectivity for the 5-HT1F receptor over the 5-HT1B and 5-HT1D receptors. This selectivity is quantified by its Ki values: 2.21 nM for 5-HT1F, compared to 1043 nM and 1357 nM for 5-HT1B and 5-HT1D, respectively [1]. This results in a selectivity ratio greater than 470-fold. In contrast, triptans like sumatriptan are non-selective 5-HT1B/1D agonists with lower selectivity for 5-HT1F, and their therapeutic action is linked to their affinity for 5-HT1B/1D receptors, which mediate vasoconstriction.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 5-HT1F: 2.21 nM; 5-HT1B: 1043 nM; 5-HT1D: 1357 nM |
| Comparator Or Baseline | Sumatriptan (triptan class) acts as a 5-HT1B/1D agonist. Specific Ki values are not provided in the source, but the mechanism is established as 5-HT1B/1D receptor activation. |
| Quantified Difference | Selectivity ratio for 5-HT1F over 5-HT1B is >470-fold. |
| Conditions | In vitro radioligand binding assay using human recombinant receptors |
Why This Matters
This high selectivity for 5-HT1F receptors is the molecular basis for lasmiditan's lack of vasoconstrictor activity, a key safety differentiator from triptans.
- [1] Nelson DL, Phebus LA, Johnson KW, et al. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan. Cephalalgia. 2010;30(10):1159-1169. View Source
